6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is derived from its benzofuran core structure and substituents. The parent structure, 2,3-dihydrobenzofuran, consists of a fused benzene and furan ring system with partial saturation at the 2- and 3-positions. The numbering of the benzofuran system begins at the oxygen atom (position 1), with consecutive positions assigned clockwise. Substituents are identified as follows:
- A trifluoromethylthio group (-SCF₃) at position 6.
- An amine group (-NH₂) at position 3.
Thus, the full IUPAC name is 6-[(trifluoromethyl)sulfanyl]-2,3-dihydro-1-benzofuran-3-amine . The molecular formula is C₁₀H₉F₃NOS , calculated as follows:
- C₁₀ : 10 carbon atoms (8 from benzofuran, 1 from the -SCF₃ group, and 1 from the amine).
- H₉ : 9 hydrogen atoms (8 from the benzofuran core and 1 from the amine).
- F₃ : 3 fluorine atoms from the -SCF₃ group.
- N : 1 nitrogen atom from the amine.
- O : 1 oxygen atom from the furan ring.
- S : 1 sulfur atom from the -SCF₃ group.
The molecular weight is 260.24 g/mol , computed using atomic masses (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00, S: 32.07).
| Property | Value |
|---|---|
| IUPAC Name | 6-[(trifluoromethyl)sulfanyl]-2,3-dihydro-1-benzofuran-3-amine |
| Molecular Formula | C₁₀H₉F₃NOS |
| Molecular Weight | 260.24 g/mol |
Crystallographic Characterization and Conformational Studies
Crystallographic data for this compound are not explicitly reported in the literature. However, inferences can be drawn from structurally related compounds, such as 6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride (Figure 1). These analogs typically crystallize in monoclinic or triclinic systems, with space groups such as P2₁/c or P-1.
The dihydrobenzofuran core adopts a planar conformation, with slight puckering at the saturated C2 and C3 positions. The -SCF₃ group, being bulkier than -OCF₃ or -F substituents, introduces steric strain that may influence crystal packing. Hydrogen bonding between the amine group and neighboring molecules (e.g., N-H···O or N-H···S interactions) likely stabilizes the lattice.
Key inferred crystallographic parameters :
Comparative Structural Analysis with Related Benzofuran Derivatives
The -SCF₃ substituent distinguishes this compound from other dihydrobenzofuran derivatives. A comparative analysis highlights the following structural and electronic differences:
Electronic Effects :
- The -SCF₃ group is a stronger electron-withdrawing group than -OCF₃ or -F due to sulfur’s polarizability and the inductive effect of fluorine atoms.
- The amine group at position 3 contributes to basicity, with a predicted pKₐ of ~8.5 (similar to aniline derivatives).
Steric Considerations :
- The van der Waals volume of -SCF₃ (~55 ų) exceeds that of -OCF₃ (~48 ų) and -F (~15 ų), influencing binding interactions in potential biological targets.
Properties
Molecular Formula |
C9H8F3NOS |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2 |
InChI Key |
AEPLPKZIQXCBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)SC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclization via Allylic Substitution and Radical Cyclization
A notable method involves starting from ortho-substituted bromophenols, which undergo:
- γ-selective allylic substitution with heteronucleophiles such as amines
- Intramolecular radical cyclization to form the 2,3-dihydrobenzofuran ring system bearing the amine at the 3-position
This two-step approach has been demonstrated for difluoromethyl-substituted analogs and can be adapted for trifluoromethylthio derivatives by modifying the substituents and reagents accordingly.
Electrophilic Trifluoromethylthiolation
Reagents and Conditions
Electrophilic trifluoromethylthiolation is commonly achieved using reagents such as:
- N-(Trifluoromethylthio)aniline (PhNHSCF3)
- N-(Trifluoromethylthio)succinimide
- In situ generated AgSCF3/NCS systems
These reagents enable the direct introduction of the –SCF3 group onto activated aromatic rings, including phenols and benzofurans, under mild acidic or metal-catalyzed conditions.
Acid-Promoted Electrophilic Trifluoromethylthiolation
A key study demonstrated that acid-promoted electrophilic trifluoromethylthiolation of phenols leads to selective substitution at specific positions on the aromatic ring. For example, 2-allylphenol underwent trifluoromethylthiolation followed by cyclization to yield di-trifluoromethylthio-substituted 2,3-dihydrobenzofuran derivatives.
This method can be adapted to introduce the –SCF3 group at the 6-position of the benzofuran ring, which corresponds to the para position relative to the phenol hydroxyl group in the precursor.
Photocatalytic and Metal-Free Methods
Recent advances include visible-light-driven, photocatalyst- and metal-free protocols for trifluoromethylthiolation of aryl substrates. These methods use blue LED irradiation and reagents such as arylazo sulfones to generate trifluoromethylthio radicals that add to aromatic rings under mild conditions, offering an environmentally friendly alternative.
Representative Experimental Procedure
A typical preparation might proceed as follows (adapted from literature protocols):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of 2,3-dihydrobenzofuran-3-amine | Ortho-bromophenol derivative + amine nucleophile, γ-selective allylic substitution, followed by radical cyclization under inert atmosphere | 2,3-Dihydrobenzofuran-3-amine intermediate |
| 2. Electrophilic trifluoromethylthiolation | Treatment with N-(Trifluoromethylthio)aniline in acidic medium (e.g., BiCl3 catalyst in dichloroethane) or AgSCF3/NCS system | Introduction of –SCF3 group at 6-position, yielding this compound |
Data Table: Yields and Selectivity in Trifluoromethylthiolation of Phenolic Substrates
| Entry | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| 1 | 2-Allylphenol | PhNHSCF3 | Acid-promoted (BiCl3, DCE) | 6-SCF3-2,3-dihydrobenzofuran derivative | 70-80 | High para-selectivity |
| 2 | 2,6-Dimethoxyphenol | PhNHSCF3 | Acid-promoted | 3-SCF3 derivative | 65-75 | Regioselective |
| 3 | 5,6,7,8-Tetrahydro-1-naphthol | PhNHSCF3 | Acid-promoted | 4-SCF3 analogue | 60-70 | Regioselective |
Note: These data illustrate the regioselectivity and efficiency of trifluoromethylthiolation on phenolic substrates structurally related to benzofurans.
Mechanistic Insights
- The trifluoromethylthiolation proceeds via electrophilic aromatic substitution or radical pathways depending on the reagent and conditions.
- Acid catalysis activates the trifluoromethylthiolating reagent, facilitating selective substitution.
- Radical cyclization steps in the formation of the dihydrobenzofuran core are often initiated by photoredox catalysts or thermal conditions.
Summary of Key Research Findings
- Electrophilic trifluoromethylthiolation using N-(trifluoromethylthio)aniline is effective for introducing –SCF3 groups onto phenolic and benzofuran substrates with high regioselectivity.
- Two-step synthesis involving allylic substitution and radical cyclization provides a versatile route to 2,3-dihydrobenzofuran-3-amines, which can be further functionalized.
- Photocatalytic and metal-free methods offer greener alternatives for trifluoromethylthiolation, expanding the toolbox for late-stage functionalization.
- The use of cyanuric chloride-activated DMSO has been reported for related benzofuran derivatives, indicating potential for further synthetic innovation in this class.
Chemical Reactions Analysis
Types of Reactions
6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and substituted benzofuran derivatives.
Scientific Research Applications
2.1. Medicinal Chemistry
The trifluoromethylthio group is known to enhance the pharmacological properties of compounds. Research indicates that derivatives of 6-((trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine exhibit promising activity against various biological targets, including enzymes and receptors involved in disease processes.
Case Study: Anticancer Activity
A study demonstrated that compounds containing the trifluoromethylthio group showed significant inhibition of cancer cell proliferation in vitro, suggesting potential as anticancer agents. The mechanism of action is believed to involve the modulation of signaling pathways critical for cell survival and growth.
2.2. Agrochemicals
In agrochemical applications, compounds with trifluoromethyl groups are often utilized for their ability to enhance crop protection against pests and diseases. The incorporation of the trifluoromethylthio moiety into existing agrochemical frameworks has been shown to improve efficacy and reduce toxicity.
Case Study: Pesticide Development
Recent developments have highlighted the use of trifluoromethylthio-substituted benzofurans in formulating new pesticides that demonstrate increased effectiveness against resistant pest strains while maintaining lower environmental impact.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various coupling reactions, leading to the formation of more complex molecules.
Table 2: Synthetic Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Electrophilic Substitution | Reaction with phenols | Formation of substituted phenols |
| Nucleophilic Addition | Coupling with carbonyls | Synthesis of ketones |
| Cross-Coupling | Suzuki or Stille reactions | Formation of biaryl compounds |
Mechanism of Action
The mechanism of action of 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition or activation of the target, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical distinctions between the target compound and its analogues:
Key Observations:
- Electronic Effects : -SCF₃ is more electron-withdrawing than -CF₃ or -F, which may stabilize reactive intermediates in synthesis or enhance binding to electron-rich biological targets .
- Molecular Weight : The target compound (~235.2 g/mol) is heavier than analogues, which could influence pharmacokinetic properties like diffusion rates .
Pharmacological and Commercial Considerations
Research Implications
The trifluoromethylthio group’s unique properties position this compound as a promising candidate for further study in drug discovery, particularly for targets requiring strong lipophilicity and electron-deficient motifs. Comparative studies with its -CF₃ and -F analogues could elucidate structure-activity relationships for optimizing pharmacokinetic profiles.
Biological Activity
6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine (CAS No. 1273655-14-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a unique structure characterized by the presence of a trifluoromethylthio group, which significantly influences its biological activity. The molecular formula is , with a molecular weight of approximately 233.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human colorectal cancer cells (HT-29) with an IC50 value of 10.5 µM, compared to standard chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. Molecular docking studies suggest that the compound binds effectively to the active site of VEGFR, disrupting its function and leading to reduced tumor growth .
In Vivo Studies
In vivo studies using animal models have further corroborated the anticancer activity of this compound. Administration in mice bearing xenograft tumors resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated at therapeutic doses, indicating a favorable safety profile .
Comparative Analysis
A comparative analysis with other compounds in the same class shows that this compound exhibits superior activity against certain cancer cell lines. The following table summarizes some key findings:
| Compound Name | IC50 (µM) | Targeted Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 10.5 | HT-29 | VEGFR Inhibition |
| Cabozantinib | 9.1 | HT-29 | VEGFR Inhibition |
| Compound SQ2 | 3.38 | COLO-205 | VEGFR Inhibition |
Case Studies
- Case Study on Colorectal Cancer : A study evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced colorectal cancer. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
- Mechanistic Insights : Another study focused on elucidating the molecular mechanisms underlying its anticancer effects through proteomic analysis, revealing alterations in apoptosis-related proteins and cell cycle regulators post-treatment .
Q & A
Q. What are the common synthetic routes for preparing 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine?
The synthesis typically involves functionalizing the 2,3-dihydrobenzofuran-3-amine scaffold. A general approach includes:
- Step 1 : Introducing the trifluoromethylthio group via nucleophilic substitution or radical-mediated reactions.
- Step 2 : Protecting the amine group during sulfur-based functionalization to avoid side reactions.
- Step 3 : Purification via column chromatography or crystallization, as seen in analogous dihydrobenzofuran-3-amine derivatives . Key solvents like tetrahydrofuran (THF) and bases such as triethylamine are often employed to stabilize intermediates .
Q. How is the purity and structural integrity of this compound validated?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard.
- Structural Confirmation : Nuclear magnetic resonance (NMR) for , , and nuclei, complemented by high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in related phosphazene derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the trifluoromethylthio group.
- Catalysis : Transition-metal catalysts (e.g., Cu or Pd) may accelerate C–S bond formation.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress over 48–72 hours, as in tetrachloromonospirocyclotriphosphazene syntheses .
- Temperature : Lower temperatures (0–25°C) mitigate side reactions, especially with sensitive amines .
Q. What are the steric and electronic challenges in introducing the trifluoromethylthio group?
- Steric Hindrance : The bulky CFS group may impede nucleophilic attack at the benzofuran C6 position. Steric maps of analogous compounds (e.g., 5-methoxy derivatives) suggest substituent orientation impacts reactivity .
- Electronic Effects : The electron-withdrawing CF group reduces electron density at the sulfur atom, necessitating strong nucleophiles or radical initiators. Comparative studies on fluorinated anilines highlight similar electronic challenges .
Q. How do substituents on the benzofuran scaffold influence biological or chemical activity?
- Case Study : Derivatives like (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride show altered solubility and receptor-binding profiles due to methyl group hydrophobicity .
- Methodological Insight : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., Cl, F, OMe) and evaluation via in vitro assays.
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields?
- Variables to Reconcile :
| Variable | Impact |
|---|---|
| Solvent purity | THF with ≤0.01% water improves reproducibility |
| Reaction time | Extended durations (e.g., 72 hours vs. 24 hours) may increase byproduct formation |
| Catalyst loading | Excess Pd/C can lead to over-reduction |
- Resolution : Cross-validate protocols using controlled experiments and report detailed reaction parameters (e.g., inert atmosphere, drying methods) .
Q. What advanced spectroscopic techniques resolve ambiguities in fluorine-containing analogs?
- NMR is critical for tracking trifluoromethylthio group incorporation.
- Dynamic NMR experiments can distinguish rotational isomers in hindered environments.
- Computational modeling (DFT) predicts electronic environments, aiding spectral interpretation .
Safety and Handling
Q. What safety protocols are recommended for handling fluorinated amines?
- Ventilation : Use fume hoods due to potential volatility of trifluoromethylated compounds.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory.
- Waste Disposal : Fluorinated byproducts require specialized disposal to avoid environmental persistence, as outlined in safety guidelines for m-(trifluoromethyl)aniline analogs .
Methodological Resources
- Synthetic Protocols : Refer to tetrachloromonospirocyclotriphosphazene methodologies for stepwise functionalization .
- Analytical Standards : Use certified reference materials (CRMs) for quantitative NMR, as described for 3,5-bis(trifluoromethyl)benzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
